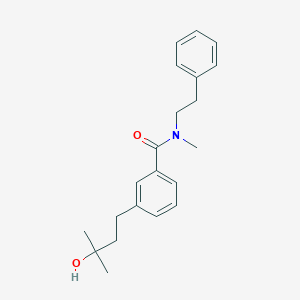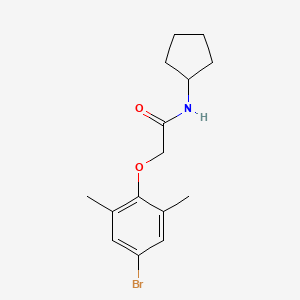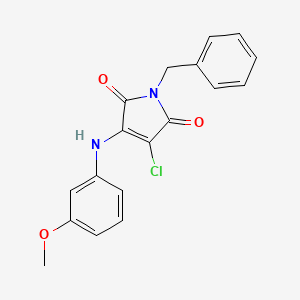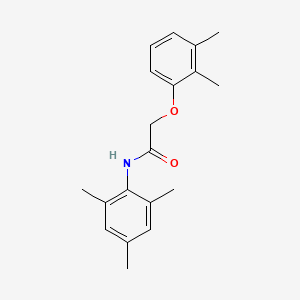![molecular formula C13H18N2O4 B5524025 3-[2-nitro-1-(tetrahydro-2H-pyran-2-yloxy)ethyl]aniline](/img/structure/B5524025.png)
3-[2-nitro-1-(tetrahydro-2H-pyran-2-yloxy)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-nitro-1-(tetrahydro-2H-pyran-2-yloxy)ethyl]aniline is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.12665706 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity : A study by Banoji et al. (2022) elaborates on the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines using a one-pot method. This method shows potential in creating compounds with significant antibacterial and antifungal activities, which could have implications for developing new antimicrobial agents (Banoji et al., 2022).
Catalytic Hydrogenation in Manufacturing : Wei et al. (2014) discuss the use of FeOx-supported platinum catalysts for the hydrogenation of nitroarenes to anilines. This process is environmentally benign and crucial for manufacturing agrochemicals, pharmaceuticals, and dyes. The study highlights the chemoselectivity and high yield of this method, demonstrating its industrial relevance (Wei et al., 2014).
Polymerization Catalysis : Research by Jenkins and Brookhart (2004) investigates ethylene polymerizations catalyzed by neutral Ni(II) catalysts derived from bulky anilinotropone ligands. This study provides insights into the mechanisms of polymerization and has implications for producing branched polyethylenes, which are useful in various industrial applications (Jenkins & Brookhart, 2004).
Synchronized Chemical Reactions : Itika et al. (2017) describe the use of a MoO2-based catalyst for simultaneous synthesis of styrene and aniline. This method integrates ethylbenzene dehydrogenation with hydrogenation of nitrobenzene, showcasing a novel approach to optimizing chemical production processes (Itika et al., 2017).
Characterization and Analysis of Compounds : Ceylan et al. (2016) conducted a study involving spectroscopic (FT–IR and UV–Vis) and theoretical (HF and DFT) investigation of a related compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline. This research provides detailed insights into the molecular structure and properties of such compounds, which is essential for their application in various scientific fields (Ceylan et al., 2016).
Propiedades
IUPAC Name |
3-[2-nitro-1-(oxan-2-yloxy)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c14-11-5-3-4-10(8-11)12(9-15(16)17)19-13-6-1-2-7-18-13/h3-5,8,12-13H,1-2,6-7,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTFIBZARMMTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC(C[N+](=O)[O-])C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5523943.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5523945.png)

![2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5523957.png)
![3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5523962.png)

![5-(4-methoxyphenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B5523969.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(4-methoxyphenyl)amino]butanehydrazide](/img/structure/B5523971.png)
![(3aR,9bR)-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5523976.png)
![7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5523987.png)

![N-(cyclopropylmethyl)-N-[(4-nitrophenyl)methyl]propan-1-amine](/img/structure/B5523999.png)

![2-benzyl-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5524040.png)
